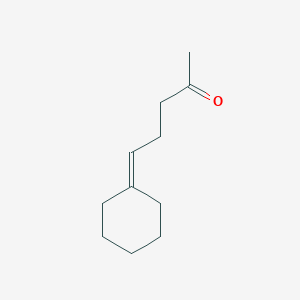
5-Cyclohexylidenepentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexylidenepentan-2-one is a chemical compound with the molecular formula C11H16O. It is also known as 2-Cyclohexylidene-5-pentanone and is commonly used in scientific research applications. This compound is a yellow liquid that has a strong odor and is soluble in organic solvents like ethanol and acetone.
Mechanism Of Action
The mechanism of action of 5-Cyclohexylidenepentan-2-one is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 5-Cyclohexylidenepentan-2-one. However, it is considered to be a non-toxic compound and has a low potential for environmental toxicity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Cyclohexylidenepentan-2-one in lab experiments is its high purity, which ensures accurate and reproducible results. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research involving 5-Cyclohexylidenepentan-2-one. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the development of new applications for this compound in various fields, including drug discovery and material science. Additionally, further studies are needed to understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 5-Cyclohexylidenepentan-2-one involves the reaction of cyclohexanone and pentanal in the presence of a catalyst. The reaction is carried out under reflux conditions, and the yield of the product is dependent on the reaction time and temperature. The reaction mechanism involves the formation of an enamine intermediate, which then undergoes a nucleophilic addition reaction with pentanal to form the desired product.
Scientific Research Applications
5-Cyclohexylidenepentan-2-one is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of chiral ligands and catalysts for asymmetric synthesis.
properties
CAS RN |
20592-04-5 |
|---|---|
Product Name |
5-Cyclohexylidenepentan-2-one |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-cyclohexylidenepentan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h9H,2-8H2,1H3 |
InChI Key |
PQIXRYBSJBIXHN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC=C1CCCCC1 |
Canonical SMILES |
CC(=O)CCC=C1CCCCC1 |
Other CAS RN |
20592-04-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



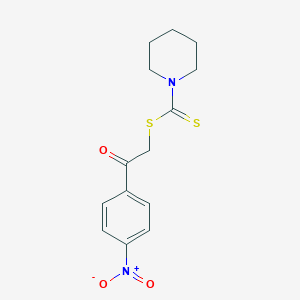
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
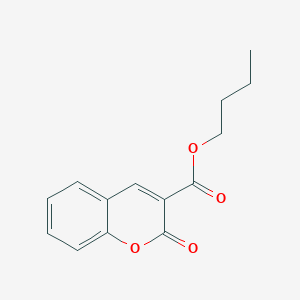
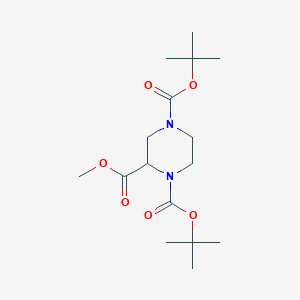
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
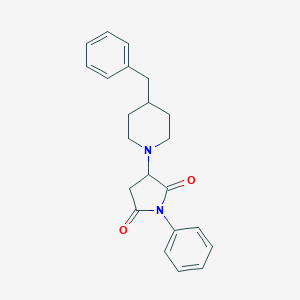
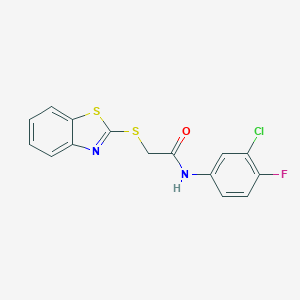
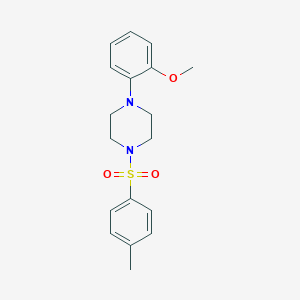
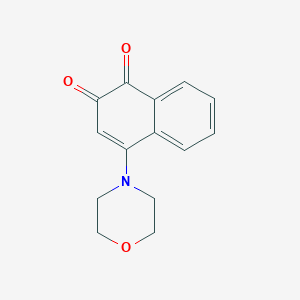
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
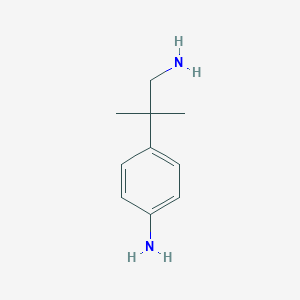
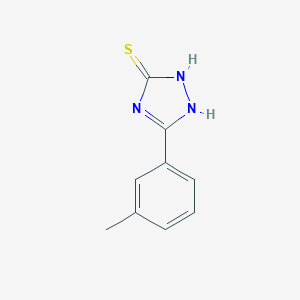
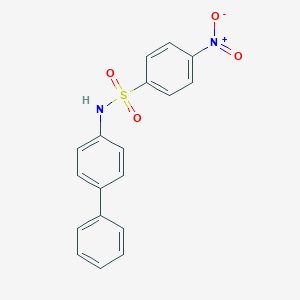
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)